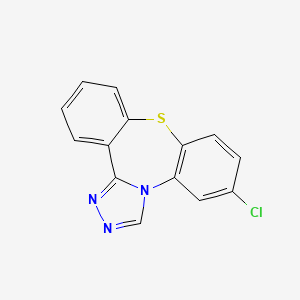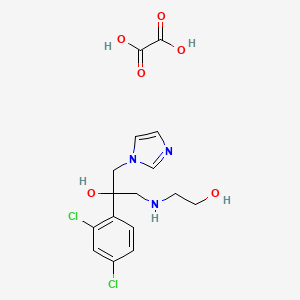
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, an imidazole ring, and a hydroxyethylamino group, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:
-
Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of phenyl compounds to introduce the dichloro groups at the 2 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
-
Introduction of the Imidazole Ring: : The dichlorophenyl intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the imidazol-1-yl derivative.
-
Amino Alcohol Formation: : The imidazol-1-yl derivative undergoes a reaction with ethylene oxide or a similar epoxide to introduce the hydroxyethylamino group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
-
Oxalate Formation: : Finally, the compound is treated with oxalic acid or its derivatives to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification Steps: Multiple purification steps, including crystallization and chromatography, are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in studying protein-ligand interactions.
Medicine
Medically, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylamino group allows for hydrogen bonding, while the imidazole ring can participate in π-π interactions, contributing to its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-aminoethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(triazol-1-yl)-2-propanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate stands out due to its oxalate salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility is a critical factor.
Eigenschaften
CAS-Nummer |
83338-42-5 |
|---|---|
Molekularformel |
C16H19Cl2N3O6 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-1-(2-hydroxyethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C14H17Cl2N3O2.C2H2O4/c15-11-1-2-12(13(16)7-11)14(21,8-17-4-6-20)9-19-5-3-18-10-19;3-1(4)2(5)6/h1-3,5,7,10,17,20-21H,4,6,8-9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YSTUIBZHNAVIQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNCCO)(CN2C=CN=C2)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



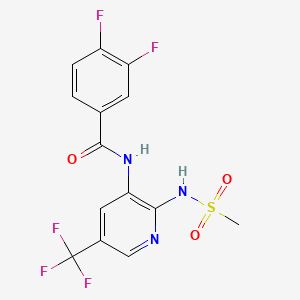
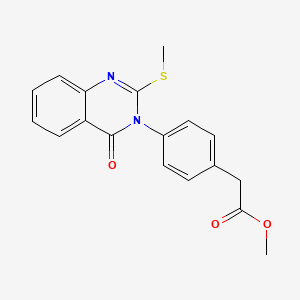
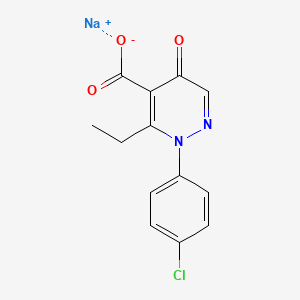
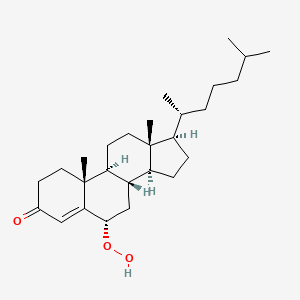
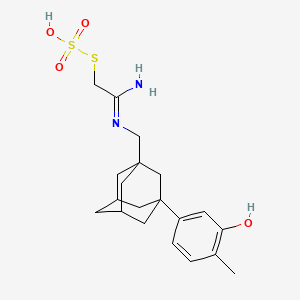
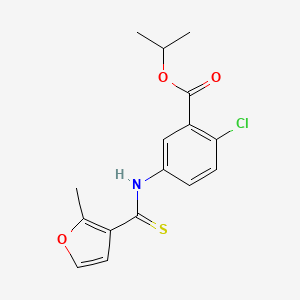
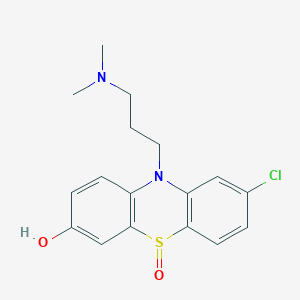

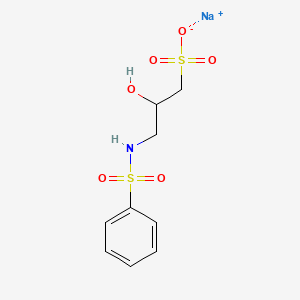
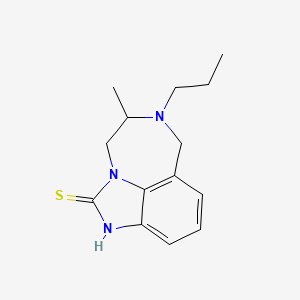
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
